3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE
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Overview
Description
3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE is a chemical compound that belongs to the class of amino acids. It is a derivative of tyrosine, characterized by the presence of an amino group, a methoxyphenyl group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetic acid with ammonia and formaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its role in biochemical pathways and its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-(4-HYDROXYPHENYL)PROPANOIC ACID:
3-AMINO-3-(4-METHOXYPHENYL)PROPIONIC ACID: This compound is closely related but lacks the hydrochloride salt form
Uniqueness
3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications .
Properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFLWDFFYRGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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